2-Chloro-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]propanamide
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Description
The compound “2-Chloro-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]propanamide” is an amide with a cyclobutyl ring and a methoxyphenyl group attached to it. The presence of different functional groups like the amide, the aromatic ring, and the cyclobutyl ring suggests that this compound could have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the amide bond as a key step. This could be achieved through a reaction between an amine and a carboxylic acid or its derivatives. The presence of the cyclobutyl and methoxyphenyl groups suggests that these groups might be introduced in earlier steps of the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the amide functional group, the cyclobutyl ring, and the methoxyphenyl group. The presence of these different groups could result in interesting structural features, such as potential for hydrogen bonding (due to the amide group) and potential for aromatic interactions (due to the phenyl group) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide, the cyclobutyl ring, and the methoxyphenyl group. The amide group could potentially undergo hydrolysis or other reactions typical of amides. The cyclobutyl ring, being a strained ring, could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents. The presence of the aromatic ring could influence its UV-visible absorption spectrum .Future Directions
properties
IUPAC Name |
2-chloro-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c1-8(15)14(18)17-11-5-10(6-11)9-3-4-13(19-2)12(16)7-9/h3-4,7-8,10-11H,5-6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLXSIIMEINPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC(C1)C2=CC(=C(C=C2)OC)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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